molecular formula C12H14BrNO5S B3289298 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 857041-84-0

2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B3289298
CAS No.: 857041-84-0
M. Wt: 364.21 g/mol
InChI Key: VIUSQQLCOZSWDR-UHFFFAOYSA-N
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Description

2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C12H14BrNO5S It is known for its unique structure, which includes a bromine atom, a benzoic acid moiety, and a sulfamoyl group attached to an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps. One common method starts with the bromination of 5-aminobenzoic acid to introduce the bromine atom at the 2-position. This is followed by the protection of the amino group and subsequent sulfonation to introduce the sulfamoyl group. The final step involves the attachment of the oxolan-2-ylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfamoyl group can participate in redox reactions.

    Hydrolysis: The ester linkage in the oxolan-2-ylmethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines or alcohols.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfamoyl group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is not fully understood. its sulfamoyl group suggests it could act as an inhibitor of certain enzymes by mimicking the structure of natural substrates. The bromine atom may also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-sulfamoylbenzoic acid: Lacks the oxolan-2-ylmethyl group.

    5-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid: Lacks the bromine atom.

    2-Bromo-5-aminobenzoic acid: Lacks the sulfamoyl and oxolan-2-ylmethyl groups.

Uniqueness

2-Bromo-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to the combination of its bromine atom, sulfamoyl group, and oxolan-2-ylmethyl group

Properties

IUPAC Name

2-bromo-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUSQQLCOZSWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158095
Record name 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857041-84-0
Record name 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857041-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-[[[(tetrahydro-2-furanyl)methyl]amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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